Enantioselective A1 Adenosine Receptor Binding Affinity: R-PIA vs. S-PIA
The enantiomeric purity of R-PIA is >99.9%, whereas commercially supplied S-PIA contains 4.4% R-PIA as a contaminant. In competitive radioligand binding studies at the adenosine A1 receptor, R-PIA exhibits an IC50 of 7.8 nM, while S-PIA shows an apparent IC50 of 240 nM—a difference that is entirely attributable to the R-PIA impurity in the S-PIA preparation. The calculated theoretical IC50 of pure S-PIA at the A2 receptor is 6700 nM, which is 35-fold higher than R-PIA's A2 IC50 of 190 nM [1]. These data establish that the S-PIA enantiomer, when purified, possesses negligible A1 receptor affinity, and any observed activity arises solely from R-PIA contamination [1].
| Evidence Dimension | A1 adenosine receptor binding affinity (IC50) and enantiomeric purity |
|---|---|
| Target Compound Data | R-PIA: enantiomeric purity >99.9%; A1 IC50 = 7.8 nM; A2 IC50 = 190 nM |
| Comparator Or Baseline | S-PIA: enantiomeric purity ~95.6% (4.4% R-PIA impurity); apparent A1 IC50 = 240 nM; calculated pure S-PIA A2 IC50 = 6700 nM |
| Quantified Difference | 31-fold difference in A1 IC50 (7.8 vs. 240 nM); 35-fold difference in A2 IC50 (190 vs. 6700 nM); >99.9% vs. ~95.6% chiral purity |
| Conditions | Chiral column HPLC for purity assessment; [3H]R-PIA radioligand binding in bovine brain cortical membranes for A1 affinity; [3H]NECA binding for A2 affinity |
Why This Matters
Procurement of enantiomerically defined R-PIA is essential because S-PIA preparations are typically contaminated with R-PIA, rendering S-PIA unsuitable as a low-affinity control or for defining adenosine receptor subclass pharmacological profiles.
- [1] Mathôt RA, Van Den Aarsen BCFM, Von Frijtag Drabbe Künzel JK, Danhof M, IJzerman AP. Assessment of the enantiomeric purity of R- and S-N6-phenylisopropyladenosine (PIA): implications for adenosine receptor subclassification. Naunyn Schmiedebergs Arch Pharmacol. 1994 Jul;350(1):109-12. DOI: 10.1007/BF00180020. PMID: 7935848. View Source
